molecular formula C8H8Cl2F3N B8381693 [5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride

[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B8381693
M. Wt: 246.05 g/mol
InChI Key: OKBHJMSBQPBOGX-UHFFFAOYSA-N
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Description

[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a methylamine group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of chloro and trifluoromethyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)phenol: Used in the synthesis of aryloxy oxo pyrimidinone.

    5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid: A fluorinated building block with similar structural features.

    2-Chloro-5-(trifluoromethyl)pyridine: Employed as a model substrate in regioexhaustive functionalization studies.

Uniqueness

[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its combination of chloro, trifluoromethyl, and methylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.05 g/mol

IUPAC Name

[5-chloro-2-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H7ClF3N.ClH/c9-6-1-2-7(8(10,11)12)5(3-6)4-13;/h1-3H,4,13H2;1H

InChI Key

OKBHJMSBQPBOGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)C(F)(F)F.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

29.2 ml of borane-THF complex (29.2 mmol) are slowly added dropwise under argon to an ice-cooled solution of 5-chloro-2-(trifluoromethyl)benzonitrile (1.50 g, 7.3 mmol) in 45 ml of anhydrous THF. After the end of the addition, the mixture is heated under reflux for 1 hr, then stirred overnight at RT with cooling. 30 ml of 1 N hydrochloric acid are then added dropwise with ice-cooling. The THF is removed on the rotary evaporator. The precipitated solid is filtered off and discarded. The filtrate is diluted with water and extracted twice with dichloromethane. These organic phases are also discarded. The acidic aqueous phase is adjusted to pH 14 with 1 N aqueous sodium hydroxide and extracted three times with dichloromethane. The combined organic phases are dried over sodium sulphate and freed of solvent on the rotary evaporator. The residue is taken up in 20 ml diethyl ether and treated with 3 ml of a 4 N solution of hydrogen chloride in dioxan, during which the product precipitates. The solvent is completely removed on the rotary evaporator, then in high vacuum. 1.89 g (99% of theory) of the title compound are isolated.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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